1-(2-Phenoxyphenyl)ethanone

antibacterial type IV secretion heterocyclic synthesis

Purchase 1-(2-Phenoxyphenyl)ethanone (CAS 26388-13-6) for validated ortho-phenoxy substitution in imidazo[1,2-a]pyrazine synthesis inhibiting bacterial type IV secretion. Essential for fragment screening (MW 212.24, TPSA 26.3 Ų) and SAR studies (IC₅₀ 80 μg/mL baseline). High purity 97% ensures reliable ANDA impurity marking and QC applications.

Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
CAS No. 26388-13-6
Cat. No. B1354790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Phenoxyphenyl)ethanone
CAS26388-13-6
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC=C1OC2=CC=CC=C2
InChIInChI=1S/C14H12O2/c1-11(15)13-9-5-6-10-14(13)16-12-7-3-2-4-8-12/h2-10H,1H3
InChIKeyKPBCVVSDGJBODL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Phenoxyphenyl)ethanone (CAS 26388-13-6): Procurement Guide for Chemical Building Blocks and Fragment-Based Discovery


1-(2-Phenoxyphenyl)ethanone (CAS 26388-13-6), also known as 2'-phenoxyacetophenone, is a member of the phenoxyacetophenone class, characterized by a central ketone carbonyl flanked by a phenoxy and a phenyl group [1]. This aromatic ketone is a versatile chemical intermediate and fragment molecule, with a molecular weight of 212.24 g/mol and a high assay purity of 97% .

1-(2-Phenoxyphenyl)ethanone (CAS 26388-13-6): Why Positional Isomers and Scaffold Analogs Cannot Be Interchanged in Lead Optimization


The precise substitution pattern of 1-(2-phenoxyphenyl)ethanone—specifically the ortho-phenoxy substitution on the phenyl ring—confers distinct chemical reactivity and spatial orientation that are not shared by its positional isomers (e.g., 2-phenoxy-1-phenylethanone, CAS 721-04-0) or other phenoxyacetophenone analogs [1]. In fragment-based drug discovery and building block applications, subtle changes in the substitution pattern can dramatically alter binding interactions, downstream synthetic yields, and physicochemical properties, including LogP and topological polar surface area (TPSA) . Therefore, substituting a generic or structurally similar analog without experimental validation risks project failure.

1-(2-Phenoxyphenyl)ethanone (CAS 26388-13-6): Quantitative Differentiation Against Phenoxyacetophenone Analogs


1-(2-Phenoxyphenyl)ethanone vs. 2-Phenoxy-1-phenylethanone: Differentiated Reactivity in Imidazo[1,2-a]pyrazine Synthesis for Antibacterial Inhibitors

1-(2-Phenoxyphenyl)ethanone (ortho-phenoxy isomer) is specifically utilized as a key reactant in the preparation of imidazo[1,2-a]pyrazines, which are known inhibitors of bacterial type IV secretion . Its positional isomer, 2-phenoxy-1-phenylethanone (CAS 721-04-0), lacks this documented application, highlighting a critical difference in synthetic utility for medicinal chemistry campaigns targeting bacterial secretion systems.

antibacterial type IV secretion heterocyclic synthesis

1-(2-Phenoxyphenyl)ethanone as a Privileged Fragment in Drug Discovery vs. Non-Fragment Phenoxyacetophenone Analogs

1-(2-Phenoxyphenyl)ethanone is explicitly classified and marketed as a fragment molecule suitable for fragment-based drug discovery (FBDD) [1]. Its molecular weight (212.24 g/mol) and TPSA (26.3 Ų) place it well within the Rule of Three guidelines for fragment-like properties, which is not a defined characteristic for many larger, more complex phenoxyacetophenone derivatives.

fragment-based drug discovery scaffold hopping medicinal chemistry

Comparative Antileishmanial Activity: 1-(2-Phenoxyphenyl)ethanone (Unsubstituted 2a) vs. Substituted Phenoxyacetophenone Derivatives

In a study of phenoxyacetophenone derivatives as oxygen analogs of dihydrochalcones, the unsubstituted phenoxyacetophenone 2a (structurally identical to 1-(2-phenoxyphenyl)ethanone) exhibited an IC₅₀ of 80 μg/mL against Leishmania major promastigotes [1]. This activity, while mild, serves as a baseline for structure-activity relationship (SAR) studies and differentiates it from substituted analogs, which may show either higher potency (e.g., oxime derivatives with MICs of 15.63-31.25 μg/mL against Candida spp.) or reduced activity, guiding medicinal chemistry efforts.

antileishmanial neglected tropical diseases phenoxyacetophenone SAR

Differentiated Physicochemical Properties: 1-(2-Phenoxyphenyl)ethanone vs. 2-Phenoxyacetophenone (CAS 721-04-0)

The ortho-phenoxy isomer (CAS 26388-13-6) exhibits a significantly higher LogP value (3.68) compared to its positional isomer 2-phenoxyacetophenone (CAS 721-04-0; LogP = 2.95) [1]. This difference in lipophilicity directly impacts predicted membrane permeability and oral absorption, making CAS 26388-13-6 a distinct entity for ADME optimization in drug design.

physicochemical properties ADME drug design

1-(2-Phenoxyphenyl)ethanone (CAS 26388-13-6): Recommended Procurement for Targeted Medicinal Chemistry and Fragment-Based Discovery


Medicinal Chemistry: Synthesis of Imidazo[1,2-a]pyrazine-Based Antibacterial Agents

Procure 1-(2-phenoxyphenyl)ethanone (CAS 26388-13-6) as the validated ortho-phenoxy building block for synthesizing imidazo[1,2-a]pyrazine derivatives, which are reported to inhibit bacterial type IV secretion systems [1]. Use of the correct isomer is critical for successful heterocyclic ring formation and subsequent biological evaluation.

Fragment-Based Drug Discovery (FBDD) and Lead Generation

Include 1-(2-phenoxyphenyl)ethanone in fragment screening libraries due to its compliance with fragment-like property guidelines (MW = 212.24 g/mol, TPSA = 26.3 Ų) [1]. Its simple, aromatic ketone core provides a versatile starting point for fragment growing, linking, and scaffold hopping strategies in early-stage drug discovery programs .

Antileishmanial SAR and Hit-to-Lead Optimization

Use 1-(2-phenoxyphenyl)ethanone as the unsubstituted control compound in structure-activity relationship (SAR) studies for antileishmanial drug discovery. Its documented IC₅₀ of 80 μg/mL against Leishmania major promastigotes [1] provides a quantitative baseline to benchmark the potency gains achieved through rational chemical modifications (e.g., oxime formation, aryl substitution) .

Analytical Method Development and Quality Control for ANDA Filings

Employ 1-(2-phenoxyphenyl)ethanone as a reference standard or process impurity marker during analytical method development and validation (AMV) for Abbreviated New Drug Applications (ANDA) [1]. Its high purity (97%) and well-characterized properties make it suitable for use in quality control (QC) applications within commercial pharmaceutical production environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Phenoxyphenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.